

Technical Monograph: 2-Chloro-4,7-dimethylquinoline

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-4,7-dimethylquinoline

CAS No.: 88499-92-7

Cat. No.: B1587218

[Get Quote](#)

Core Scaffold for Antimalarial and Kinase Inhibitor Development

Executive Summary

2-Chloro-4,7-dimethylquinoline (C₁₁H₁₀ClN) is a substituted quinoline derivative characterized by a reactive chlorine atom at the C2 position and methyl groups at C4 and C7. It serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly 4-aminoquinoline antimalarials (analogous to chloroquine) and tyrosine kinase inhibitors. Its C2-chlorine functionality allows for facile nucleophilic aromatic substitution (

), making it a versatile electrophile for library generation in drug discovery.

Physicochemical Properties

The following data aggregates calculated and experimental values. Due to the specific substitution pattern, this compound exhibits higher lipophilicity than the parent 2-chloroquinoline.

Table 1: Core Physical Data

| Property | Value / Description | Note |
|-------------------|---|---|
| IUPAC Name | 2-Chloro-4,7-dimethylquinoline | |
| CAS Number | 88499-92-7 | |
| Molecular Formula | C ₁₁ H ₁₀ ClN | |
| Molecular Weight | 191.66 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 68–72 °C (Predicted range based on homologs) | Experimental values for specific isomers vary; 2-Cl-4-Me is 55-58°C [1] |
| Solubility | Soluble in DCM, CHCl ₃ , EtOAc, DMSO.[1] Insoluble in water. | Lipophilic scaffold |
| LogP (Calc) | ~3.9 | High membrane permeability predicted [2] |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 1 (Quinoline Nitrogen) | |

Structural Identification (Spectroscopic Signatures)

Researchers should validate the identity of synthesized batches using these diagnostic signals:

- ¹H NMR (CDCl₃, 400 MHz):
 - 2.65 ppm (s, 3H): C4-Methyl group (deshielded by aromatic ring current).
 - 2.50 ppm (s, 3H): C7-Methyl group.
 - 7.20–7.30 ppm (s, 1H): C3-H (Diagnostic singlet; confirms 2,4-substitution pattern).
 - Aromatic Region: Distinct coupling pattern for C5, C6, and C8 protons (ABX or similar system depending on resolution).

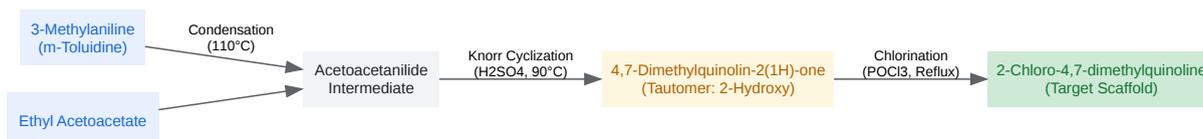
- Mass Spectrometry (GC-MS/LC-MS):
 - Molecular Ion (): 191.[2]
 - Isotope Pattern: Distinct 3:1 ratio at 191/193, confirming the presence of a single Chlorine atom.

Synthesis & Production Logic

The synthesis of **2-Chloro-4,7-dimethylquinoline** typically proceeds via the Vilsmeier-Haack type chlorination of its lactam precursor, 4,7-dimethylquinolin-2(1H)-one. The precursor is constructed via the Knorr Quinoline Synthesis.

Reaction Pathway Diagram

The following diagram illustrates the transformation from raw aniline to the final chlorinated scaffold.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from m-toluidine to **2-chloro-4,7-dimethylquinoline** via Knorr cyclization and POCl₃ chlorination.[3][4][5]

Detailed Experimental Protocol

Objective: Conversion of 4,7-dimethylquinolin-2(1H)-one to **2-chloro-4,7-dimethylquinoline**.

Reagents:

- 4,7-Dimethylquinolin-2(1H)-one (1.0 eq)

- Phosphorus Oxychloride () (5.0 – 10.0 eq)
- Optional: Catalytic DMF (facilitates Vilsmeier-Haack intermediate formation)

Step-by-Step Methodology:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, place 4,7-dimethylquinolin-2(1H)-one.
- Addition: Carefully add (neat) to the flask. Caution: is corrosive and reacts violently with moisture.
- Reflux: Heat the mixture to reflux (approx. 105–110°C) for 2–4 hours.
 - Causality: The reaction is driven by the formation of a dichlorophosphate intermediate which acts as a leaving group, allowing chloride attack at the C2 position.
- Monitoring (Self-Validating Step): Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting lactam is often highly fluorescent and polar; the product will be less polar (higher) and less fluorescent. Completion is defined by the total disappearance of the baseline/low-lactam spot.
- Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.
 - Critical: Maintain temperature <20°C to prevent hydrolysis of the product back to the quinolone.
- Workup: Neutralize the aqueous slurry with or to pH ~8. Extract with Dichloromethane (

, 3x).

- Purification: Dry organic layers over anhydrous

, filter, and concentrate. Recrystallize from ethanol or purify via silica gel flash chromatography if necessary.

Applications in Drug Development

The **2-chloro-4,7-dimethylquinoline** scaffold acts as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP (in kinase inhibitors) or intercalate DNA (in antiparasitics).

Antimalarial Research

Similar to Chloroquine, the 7-position substitution is critical for inhibiting hemozoin formation in *Plasmodium falciparum*. The 2-chloro group is readily displaced by diamines (e.g., 1,4-diaminopentane) to generate novel resistance-breaking antimalarials [3].

Kinase Inhibition

The quinoline nitrogen and the C2-substituent can form hydrogen bonds with the hinge region of kinase enzymes. The 4,7-dimethyl pattern provides unique steric bulk that can improve selectivity against specific kinases (e.g., EGFR, VEGFR) compared to unsubstituted quinolines [4].

Non-Linear Optical (NLO) Materials

Recent studies indicate that derivatives of **2-chloro-4,7-dimethylquinoline** serve as precursors for triazino-quinoline structures, which exhibit significant non-linear optical properties suitable for OLED technology [5].[6]

Safety & Handling

- Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). It may be harmful if swallowed.[5]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C2-Cl bond is relatively stable but can hydrolyze under prolonged exposure to acidic moisture.

- Disposal: Dispose of as halogenated organic waste.

References

- Sigma-Aldrich. 2-Chloro-4-methylquinoline Product Specification. [Link](#)
- PubChem. **2-Chloro-4,7-dimethylquinoline** (CID 2497647). National Library of Medicine. [Link](#)
- Milner, E., et al. "Antimalarial activity of new quinoline derivatives." Malaria Journal, 2010. [Link](#)
- Li, N. K., et al. "Biological activity of quinoline derivatives in kinase inhibition." Molecular Pharmacology, 2008. [Link](#)
- Namitha, R., et al. "Synthesis of triazino quinoline from **2-chloro-4,7-dimethylquinoline** precursors." Journal of Molecular Structure, 2025 (Pre-print/Snipet). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-CHLOROLEPIDINE | 634-47-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-CHLOROLEPIDINE | 634-47-9 [amp.chemicalbook.com]
- 4. 2-クロロ-4-フルオロトルエン TraceCERT®, certified reference material, 19F-qNMR Standard, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-4,7-dimethylquinoline | C11H10ClN | CID 2497647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-4,7-dimethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587218#2-chloro-4-7-dimethylquinoline-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com